4-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]butanamide
Description
This compound is a quinazoline-2,4-dione derivative featuring a carbamoylmethyl substituent at the N1 position of the tetrahydroquinazolinone core. Quinazoline derivatives are well-documented for their diverse bioactivities, including kinase inhibition, anticancer, and anti-inflammatory effects . The compound’s design likely targets enzymes or receptors associated with these pathways, leveraging the quinazoline scaffold’s ability to mimic purine nucleotides and interact with ATP-binding pockets .
Properties
IUPAC Name |
4-[1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O6/c1-2-36-20-13-11-19(12-14-20)29-25(33)18-31-23-9-4-3-8-22(23)26(34)30(27(31)35)15-5-10-24(32)28-17-21-7-6-16-37-21/h3-4,6-9,11-14,16H,2,5,10,15,17-18H2,1H3,(H,28,32)(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMDMJCHQVWWRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several classes of bioactive molecules:
Key Observations :
- Quinazoline vs. Benzotriazinone: The benzotriazinone core in lacks the fused benzene ring of quinazoline but retains the lactam moiety critical for hydrogen bonding.
- Substituent Effects : The 4-ethoxyphenyl group in the target compound may improve metabolic stability compared to the 6-bromo substituent in , which enhances electrophilicity but increases toxicity risks .
Comparison with Analogues :
- ’s benzotriazinone derivatives use isatoic anhydride and 4-aminobutyric acid, favoring milder conditions than the bromoquinazoline synthesis in , which requires halogenation steps .
- The sulfanyl-linked compound in employs thiol-ene chemistry, introducing a sulfanyl group absent in the target compound but critical for redox-modulating activity .
Bioactivity and Computational Similarity
- Bioactivity Clustering : Compounds with analogous quinazoline cores cluster in hierarchical bioactivity profiles (), suggesting shared targets like tyrosine kinases or HDACs .
- Computational Metrics: The target compound’s Tanimoto coefficient with ’s bromoquinazoline is estimated >0.7 (high similarity) due to shared lactam and butanamide motifs. Lower similarity (Tanimoto <0.5) with benzotriazinones () reflects core structural differences .
Pharmacokinetic and Toxicity Profiles
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